molecular formula C16H13NO B3049619 7-Methoxy-2-phenylquinoline CAS No. 21255-17-4

7-Methoxy-2-phenylquinoline

Cat. No. B3049619
CAS RN: 21255-17-4
M. Wt: 235.28 g/mol
InChI Key: VVXMXOYGZPFMOK-UHFFFAOYSA-N
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Description

“7-Methoxy-2-phenylquinoline” is a type of quinoline, which is a class of organic compounds with a double-ring structure, containing a benzene ring fused with a pyridine ring . It has the molecular formula C16H13NO .


Synthesis Analysis

Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .


Molecular Structure Analysis

The molecular structure of “7-Methoxy-2-phenylquinoline” can be analyzed using various techniques such as 2-D NMR spectroscopy . Modern spectrometers make it possible to do 2-D NMR experiments that are much more informative .


Chemical Reactions Analysis

Quinolines can undergo various chemical reactions. For example, they can be synthesized from α,β-unsaturated aldehydes . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methoxy-2-phenylquinoline” can be analyzed using various techniques. The chemistry of a biomaterial directly contributes to its interaction with biological environments .

Scientific Research Applications

Anticancer Properties

  • Several 4-anilino-8-methoxy-2-phenylquinoline derivatives have shown significant antiproliferative activity, particularly against solid cancer cells like colon, breast, and CNS cancers. This includes their action in inducing cell cycle arrest and apoptosis in cancer cells (Chen et al., 2006).
  • Another study explored 2-phenylquinolin-4-ones (2-PQs) as potential anticancer agents, with one derivative, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, showing selective inhibitory action against a range of cancer cell lines (Chou et al., 2010).

Antiplatelet Activity

  • Derivatives of 2-phenylquinoline, including 4-alkoxy derivatives, have been synthesized and identified as potent antiplatelet agents. One such compound, 5-ethyl-4-methoxy-2-phenylquinoline, was found to be particularly effective, potentially acting via inhibition of cyclooxygenase or thromboxane synthetase (Ko et al., 2001).

Antimicrobial Resistance

  • Research on 2-phenylquinoline derivatives has also focused on combating antimicrobial resistance. Specifically, derivatives have been tested as inhibitors of the Staphylococcus aureus NorA efflux pump, showing promise in restoring the effectiveness of antibiotics against resistant strains (Felicetti et al., 2018).

Antimalarial Activity

  • A study on 2-(4-methoxyphenyl)-4-phenyl-1,10-phenanthroline derivatives revealed their potential as antimalarial agents, with some derivatives showing higher activity against Plasmodium falciparum strains compared to others (Hadanu et al., 2012).

Corrosion Inhibition

  • Quinoline derivatives, including 2-amino-7-hydroxy-4-(4-methoxyphenyl)-1,4 dihydroquinoline-3 carbonitrile, have been identified as effective corrosion inhibitors for metals in acidic mediums. This application is significant in industrial settings to prevent material degradation (Singh et al., 2016).

Future Directions

The future directions of “7-Methoxy-2-phenylquinoline” research could involve the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods . Additionally, the development of structure–function relationships between material properties and biological performance could be a potential future direction .

properties

IUPAC Name

7-methoxy-2-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-18-14-9-7-13-8-10-15(17-16(13)11-14)12-5-3-2-4-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXMXOYGZPFMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477880
Record name 7-Methoxy-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2-phenylquinoline

CAS RN

21255-17-4
Record name 7-Methoxy-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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